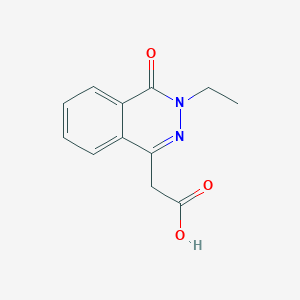

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Vue d'ensemble

Description

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is a chemical compound with a molecular formula of C13H14N2O3. This compound is characterized by its phthalazinone core structure, which is a bicyclic system containing a phthalazine ring fused with a ketone group. The presence of an acetic acid moiety attached to the phthalazinone core adds to its chemical complexity and potential reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Applications De Recherche Scientifique

Aldose Reductase Inhibition

One of the primary applications of (3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the complications of diabetes, such as neuropathies and retinopathies. Inhibitors of this enzyme can help mitigate these complications by reducing the accumulation of sorbitol in cells, which leads to osmotic stress.

Case Study : A study published in a patent document indicated that derivatives of phthalazineacetic acids exhibit significant aldose reductase inhibitory activity. The compounds were tested for their ability to reduce sorbitol accumulation in diabetic models, showing promising results for future therapeutic applications .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its structural features allow it to interact with microbial enzymes, potentially leading to inhibitory effects on bacterial growth.

Case Study : A series of experiments demonstrated that modifications to the phthalazine structure could enhance antimicrobial activity against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Synthesis and Derivatives

The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. Researchers have developed various synthetic routes that optimize yield and purity.

| Synthesis Method | Description |

|---|---|

| Cyclization Reaction | Involves the formation of the phthalazine ring from appropriate precursors. |

| Functional Group Modification | Allows for the introduction of different substituents to enhance biological activity. |

Mécanisme D'action

The mechanism of action of (3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and acetic acid moiety can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from similar compounds.

Activité Biologique

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid (CAS Number: 28081-53-0) is a compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C12H12N2O3, with a molecular weight of 232.24 g/mol. It features a phthalazinone core structure, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds with phthalazinone structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest potential effects on various cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Induction of apoptosis in cancer cells |

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, compounds within this class typically interact with key signaling pathways:

- Inhibition of Enzymes : Some studies suggest that phthalazinones can inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Regulation : Evidence indicates that these compounds may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : There are indications that this compound may promote apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of related phthalazinone compounds showed significant inhibition against Gram-positive bacteria. The study utilized disc diffusion methods and reported zones of inhibition ranging from 10 to 20 mm for various strains.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Research Findings

Recent literature highlights the ongoing exploration of this compound's pharmacological profiles:

- Optimization Studies : Research focused on structural modifications to enhance potency and selectivity against specific targets.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential and safety profile of the compound.

Propriétés

IUPAC Name |

2-(3-ethyl-4-oxophthalazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-14-12(17)9-6-4-3-5-8(9)10(13-14)7-11(15)16/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTHOHUPDKXDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230588 | |

| Record name | 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-53-0 | |

| Record name | 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28081-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.